molecular formula C10H10N2O2 B3187629 N-(4,5-Dihydro-1,3-oxazol-2-yl)benzamide CAS No. 16188-82-2

N-(4,5-Dihydro-1,3-oxazol-2-yl)benzamide

Cat. No.: B3187629
CAS No.: 16188-82-2
M. Wt: 190.2 g/mol
InChI Key: KDJUQEDHIRPQPC-UHFFFAOYSA-N
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Description

N-(4,5-Dihydro-1,3-oxazol-2-yl)benzamide is a chemical entity that marries two powerful pharmacophores: the 4,5-dihydro-1,3-oxazole ring, also known as an oxazoline (B21484), and the benzamide (B126) moiety. While direct and extensive research on this specific combination is still nascent, its structural design inherently suggests a wide range of potential applications, drawing from the well-documented activities of its parent scaffolds.

The dihydrooxazole and benzamide scaffolds are considered "privileged structures" in medicinal chemistry, a term designated for molecular frameworks that are capable of binding to multiple biological targets with high affinity.

The dihydrooxazole (oxazoline) ring is a five-membered heterocyclic compound that is a feature in a variety of biologically active natural products and synthetic pharmaceuticals. ej-chem.org Its utility stems from its role as a chiral auxiliary in asymmetric synthesis and its presence in compounds with diverse pharmacological activities. The development of efficient synthetic routes to access oxazoline compounds has been a significant focus for chemists. ej-chem.org

The benzamide scaffold is another cornerstone in drug discovery, with its derivatives exhibiting a wide array of biological effects. nanobioletters.com Benzamide-containing compounds have been successfully developed as antimicrobial, analgesic, anticancer, and enzyme inhibitory agents. nanobioletters.commdpi.com The amide bond within the benzamide structure is a crucial feature in many active derivatives, contributing to their pharmacological activities. nanobioletters.com The versatility of the benzamide moiety allows for extensive chemical modification, enabling detailed structure-activity relationship (SAR) studies. mdpi.com

The combination of these two scaffolds in this compound suggests a molecule with the potential for multifaceted biological interactions, making it a compelling subject for further investigation.

The journey of oxazole (B20620) and its related heterocycles, such as oxadiazoles, in the realm of drug discovery is a testament to the enduring importance of heterocyclic chemistry. The synthesis of the oxazole entity was first reported in 1962, with the chemistry being established as early as 1876 with the synthesis of 2-methyl oxazole. nanobioletters.com The prominence of the oxazole ring grew significantly with the discovery of penicillin during World War I. nanobioletters.com Oxazoles are five-membered aromatic rings containing nitrogen and oxygen atoms, which can readily interact with various enzymes and receptors through non-covalent bonds, leading to a spectrum of biological actions. nanobioletters.com

The 1,2,4-oxadiazole (B8745197) heterocycle was first synthesized in 1884. nih.gov However, it was not until the 1940s that the biological activity of its derivatives began to be explored, leading to the development of the cough suppressant, Oxolamine. nih.gov In recent decades, interest in oxadiazole derivatives has surged, with numerous compounds exhibiting anticancer, anti-inflammatory, antiviral, and antibacterial properties. nih.govbrieflands.com

The evolution of research into these scaffolds highlights a continuous search for novel therapeutic agents, with each new derivative offering the potential for improved efficacy and novel mechanisms of action.

While specific and extensive research on this compound is not yet widely published, the research trajectory for this compound can be inferred from the established importance of its core structures. The primary objective for investigating this molecule would be to synthesize and characterize it, followed by a systematic evaluation of its biological activities.

Key research objectives would likely include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce this compound and its derivatives. Full characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) would be essential to confirm the molecular structure.

Biological Screening: A broad-based screening of the compound against a panel of biological targets is a logical next step. Given the known activities of benzamides and oxazolines, this could include assays for antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities.

Structure-Activity Relationship (SAR) Studies: Synthesis of a library of analogues by modifying both the benzamide and the dihydrooxazole rings would be crucial. These studies would help in identifying the key structural features responsible for any observed biological activity and in optimizing the potency and selectivity of the lead compound.

Computational and Mechanistic Studies: Molecular modeling and docking studies could provide insights into the potential binding modes of this compound with various biological targets. Experimental studies would then be needed to elucidate the mechanism of action at a molecular level.

The exploration of this compound represents a rational step in the continual search for novel therapeutic agents, building upon the solid foundation of its well-established chemical scaffolds.

Properties

IUPAC Name

N-(4,5-dihydro-1,3-oxazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c13-9(8-4-2-1-3-5-8)12-10-11-6-7-14-10/h1-5H,6-7H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJUQEDHIRPQPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=N1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Investigations into the Biological Activities and Mechanistic Pathways of N 4,5 Dihydro 1,3 Oxazol 2 Yl Benzamide Derivatives

Enzyme Inhibition Studies and Pharmacological Target Identification

The capacity of N-(4,5-dihydro-1,3-oxazol-2-yl)benzamide derivatives and analogous compounds to inhibit specific enzymes is a significant area of research, aiming to identify novel therapeutic targets and develop new pharmacological agents.

Investigations into the scientific literature did not yield specific studies on the carbonic anhydrase inhibitory activity of this compound derivatives. Research in this area tends to focus on other heterocyclic scaffolds.

Research has been conducted on benzamide (B126) derivatives produced from the ring-opening of 5-(4H)-oxazolones, which are structurally related to the oxazoline (B21484) class. nih.gov In one study, 4-substituted-2-phenyloxazol-5(4H)-ones were synthesized and subsequently converted to their corresponding benzamides through a nucleophilic attack by a secondary amine. nih.govresearchgate.net These benzamide derivatives were then evaluated for their ability to inhibit lipoxygenase (LOX).

The bisbenzamide derivative, identified as compound 4c , emerged as the most potent lipoxygenase inhibitor from this series, with an IC₅₀ value of 41 μM. nih.govresearchgate.net Docking studies suggested that this compound interacts with the enzyme through an allosteric mechanism. nih.gov The study also noted that the replacement of thienyl groups with a phenyl ring in the molecular structure led to a decrease in biological activity. nih.govresearchgate.net

CompoundDescriptionLOX Inhibition (IC₅₀)Reference
Compound 4cBisbenzamide derivative from oxazolone41 μM nih.govresearchgate.net

A series of novel pyrazol-5-yl-benzamide derivatives that incorporate an oxazole (B20620) group have been designed and synthesized as potential succinate (B1194679) dehydrogenase (SDH) inhibitors for crop protection. acs.org These compounds demonstrated a range of in vitro antifungal activities against several plant pathogens, including Valsa mali, Sclerotinia sclerotiorum, Alternaria alternata, and Botrytis cinerea. acs.org

Notably, compounds C13 , C14 , and C16 showed excellent inhibitory activity against S. sclerotiorum, with EC₅₀ values of 0.69 mg/L, 0.26 mg/L, and 0.95 mg/L, respectively. The potency of compounds C13 and C14 was superior to that of the commercial fungicide boscalid (B143098) (EC₅₀ = 0.96 mg/L). acs.org

Further investigation into the mechanism of action confirmed that these derivatives function by inhibiting SDH. In enzymatic assays, compounds C13 and C14 displayed a strong inhibitory effect on the respiration rate of S. sclerotiorum mycelia, with inhibition rates of 28.0% and 33.9% respectively, comparable to boscalid's 30.6%. acs.org Molecular docking studies supported these findings, indicating that compounds C13 and C14 could form stable interactions with key amino acid residues (TRP O:173, ARG P:43, TYR Q:58) within the SDH enzyme. acs.org

CompoundTarget PathogenAntifungal Activity (EC₅₀)Reference
C13Sclerotinia sclerotiorum0.69 mg/L acs.org
C14Sclerotinia sclerotiorum0.26 mg/L acs.org
C16Sclerotinia sclerotiorum0.95 mg/L acs.org
Boscalid (Reference)Sclerotinia sclerotiorum0.96 mg/L acs.org

Specific research on this compound derivatives as tyrosinase inhibitors is not prominent in the available scientific literature. While related structures such as 5-(4H)-oxazolones have been noted for their potential to inhibit tyrosinase, dedicated studies on the specific benzamide derivatives of oxazoline are lacking. nih.gov

There is a lack of specific research data on the acetylcholinesterase (AChE) inhibitory potential of this compound derivatives. The field of AChE inhibition is extensive, but studies have primarily focused on other classes of heterocyclic compounds.

Beta-secretase 1 (BACE1) Inhibition Research

Research into the inhibition of Beta-secretase 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease, has explored various heterocyclic scaffolds. While direct studies on this compound are not prominent, research on structurally related compounds provides insight into the potential of the oxazoline motif.

A study focused on the design and synthesis of novel BACE1 inhibitors utilized bicyclic isoxazoline (B3343090) carboxamides as a P3 ligand for peptidomimetic inhibitors. nih.gov Isoxazolines, like oxazolines, are five-membered heterocyclic compounds. In this research, tetrahydrofuro[3,2-d]isoxazole and tetrahydropyrano[3,2-d]isoxazole-derived ligands were designed for specific interactions within the S3 subsite of the BACE1 active site. nih.gov X-ray crystallography of an inhibitor bound to BACE1 revealed that the P3 bicyclic tetrahydrofuranyl isoxazoline moiety occupies the S3 subsite, engaging in van der Waals interactions with amino acid residues such as Leu30, Ile110, Trp115, Gly11, Gln12, and Thr232. nih.gov

Other research has identified 1,4-oxazine derivatives as potent BACE1 inhibitors that are orally bioavailable and brain penetrant. nih.gov This work focused on optimizing interactions within the BACE1 active site and modulating properties like permeability. nih.gov Conversely, a series of trisubstituted 1,3,5-triazine (B166579) derivatives, another class of heterocyclic compounds, were investigated as potential BACE1 inhibitors but showed insignificant activity at a concentration of 10 µM. mdpi.com These findings highlight that while certain heterocyclic structures show promise, specific structural features are critical for potent BACE1 inhibition.

Receptor Binding and Downstream Signaling Pathway Modulation Research

The interaction of this compound derivatives with specific receptors and their subsequent modulation of signaling pathways is an area of active investigation. While direct evidence for the title compound is limited, studies on related structures provide valuable insights.

Research into novel tricyclic ∆2-isoxazoline derivatives has shown binding affinity at neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes, specifically the α4β2 and α7 subtypes. researchgate.net This suggests that the isoxazoline scaffold, structurally related to the oxazoline ring, can interact with important central nervous system receptors.

In other research, certain 2-aminooxazoline derivatives, such as aminorex, have been studied for their interaction with trace amine-associated receptor 1 (TAAR1). wikipedia.org However, methylated aminorex derivatives did not show interaction with TAAR1 receptors, indicating that substitution patterns are critical for receptor binding. wikipedia.org

Furthermore, a virtual screening approach identified quinoline (B57606) derivatives as negative modulators of the GLI1 transcription factor, a key component of the Hedgehog (Hh) signaling pathway. nih.gov Subsequent chemical rigidification led to an oxazino-quinoline scaffold. Docking simulations of this scaffold showed that the nitrogen atom of the quinoline system interacted with His220, while the oxygen and nitrogen atoms of the oxazine (B8389632) ring formed hydrogen bonds with Thr224 and Thr243. nih.gov This demonstrates the potential for oxazine-containing structures to modulate complex signaling pathways involved in cell proliferation.

**4.3. Anti-infective Research Paradigms

The oxazoline scaffold is a core component of many compounds investigated for their anti-infective properties. The following subsections detail the research into the antibacterial, antifungal, antiviral, and antitubercular activities of this compound and related derivatives.

Derivatives of this compound have demonstrated significant potential as antibacterial agents. The mechanism of action often involves the inhibition of essential bacterial enzymes. For instance, a series of novel oxazoline and thiazoline (B8809763) derivatives were designed as inhibitors of peptide deformylase (PDF) from Escherichia coli. nih.govtandfonline.com Molecular docking studies were performed to understand the binding of these molecules within the active site of the receptor. nih.govtandfonline.com

The antibacterial efficacy of these compounds has been evaluated against a range of Gram-positive and Gram-negative bacteria. In one study, oxazoline derivatives of fatty acid esters were tested against E. coli, Methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, Streptococcus pyogenes, and Klebsiella pneumoniae. tandfonline.com The results indicated that the compounds were generally more effective against Gram-positive bacteria than Gram-negative bacteria. tandfonline.com Specifically, compound 2a (2-amino-5-(carbomethoxyoctyl)-1,3-oxazoline) showed the highest activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 12.5 μg/ml, which is comparable to the standard drug ciprofloxacin. tandfonline.com

Similarly, N-(1,3,4-oxadiazol-2-yl)benzamide analogs, which share the benzamide moiety, have been identified as potent bacteriostatic agents. nih.gov The most potent compounds, F6 and F6-5, inhibited the growth of various drug-resistant Gram-positive pathogens, including MRSA, vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant Enterococcus faecalis (VRE), at concentrations of 1 to 2 μg/mL. nih.gov Importantly, MRSA did not develop resistance to compound F6, and the compound was found to be non-toxic to mammalian cells. nih.gov Further studies on N-(1,3,4-oxadiazol-2-yl)benzamides discovered compounds with potent activity against the Gram-negative pathogen Neisseria gonorrhoeae. nih.gov These compounds were also active against clinically important Gram-positive bacteria like MRSA, VRE, and Listeria monocytogenes, with MICs as low as 0.25 µg/mL. nih.gov

Interactive Data Table: Antibacterial Activity of Oxazoline and Benzamide Derivatives

Compound Organism MIC (µg/mL) Reference
2-amino-5-(carbomethoxyoctyl)-1,3-oxazoline (2a) E. coli 12.5 tandfonline.com
2-amino-5-(carbomethoxyoctyl)-1,3-thiazoline (3a) E. coli 25 tandfonline.com
F6 MRSA 1-2 nih.gov
F6-5 MRSA 1-2 nih.gov
HSGN-237 N. gonorrhoeae <0.125 nih.gov
HSGN-238 N. gonorrhoeae <0.125 nih.gov
HSGN-235 S. aureus (MRSA) 1 nih.gov
HSGN-237 S. aureus (MRSA) 0.25 nih.gov
HSGN-238 S. aureus (MRSA) 0.25 nih.gov

The oxazoline ring is a key structural feature in many compounds with antifungal properties. tandfonline.com Research has shown that derivatives containing this moiety can act as potent antifungal agents through various mechanisms. One prominent mechanism is the inhibition of cytochrome P450 14-alpha-sterol demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol (B1671047), a critical component of the fungal cell membrane. nih.govtandfonline.com A series of oxazoline derivatives of long-chain unsaturated fatty acid esters were designed as inhibitors of CYP51 from Candida albicans. nih.govtandfonline.com

The in vitro efficacy of these compounds has been demonstrated against several pathogenic fungi. Oxazoline derivatives have been tested against C. albicans, Aspergillus fumigatus, Penicillium marneffei, and Trichophyton mentagrophytes, showing potent activity that is nearly equivalent to the standard drug fluconazole. tandfonline.com

In a different study, novel 4-(1,2,4-oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide derivatives were synthesized and evaluated for their antifungal activity against five plant pathogenic fungi. nih.gov Compound 3e from this series showed significant activity against Alternaria solani, Botrytis cinerea, and Sclerotinia sclerotiorum, even superior to the commercial fungicide boscalid. nih.gov Molecular dynamics simulation suggested that compound 3e could bind to the active site of class II histone deacetylase (HDAC), indicating a different potential mechanism of action. nih.gov

Furthermore, a series of benzimidazole-oxadiazole compounds were synthesized and showed moderate to potent antifungal activities against various Candida species. nih.gov The most active compounds were found to inhibit ergosterol biosynthesis in a concentration-dependent manner, and docking studies supported their interaction with lanosterol (B1674476) 14-α-demethylase. nih.gov

Interactive Data Table: Antifungal Activity of Oxadiazole Benzamide Derivatives

Compound Fungi EC50 (µg/mL) Reference
3e Alternaria solani 6.45 nih.gov
3e Botrytis cinerea 3.21 nih.gov
3e Sclerotinia sclerotiorum 4.37 nih.gov
F15 Sclerotinia sclerotiorum 2.9 mdpi.com

The oxazoline scaffold has been identified as a promising structural motif for the development of antiviral agents. tandfonline.comijpsr.com Research has led to the discovery of oxazoline derivatives with potent activity against a range of viruses, including poliovirus (PV), influenza virus, and plant viruses.

A screening of an in-house chemical library identified oxazoline derivatives as potent inhibitors of poliovirus Sabin strains, with some compounds active at submicromolar concentrations. nih.govnih.gov One particularly potent compound, designated as 11, was highly active against all three poliovirus Sabin serotypes and also showed efficacy against a broad panel of wild-type and vaccine-derived polioviruses. nih.govnih.govunilink.it Time-of-addition experiments suggested that different derivatives might act at different stages of the viral replication cycle. Some compounds appear to inhibit an early stage, such as viral attachment or uncoating, while compound 11 was active at all stages of replication. nih.govnih.govresearchgate.net

In the context of plant viruses, a series of chiral indole (B1671886) derivatives containing an oxazoline moiety were designed and synthesized to combat Potato virus Y (PVY). acs.org The study found that the absolute configuration of these chiral compounds significantly influenced their antiviral bioactivity. acs.org Molecular docking studies suggested a stronger binding affinity between the coat protein of PVY and the more active (S)-enantiomer compared to the (R)-enantiomer. acs.org

Other studies have explored derivatives against influenza viruses. Compounds related to 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidinyl)-benzenesulphonamide were tested against influenza A (H1N1, H3N2, H5N1) and B viruses. nih.gov These compounds were found to inhibit an early step in the virus replication cycle, likely virus adsorption or penetration. nih.gov

Derivatives containing the oxazoline and amide functionalities have emerged as a promising class of agents in the fight against tuberculosis (TB). Several studies have focused on the synthesis and evaluation of these compounds against Mycobacterium tuberculosis (M. tuberculosis).

In one study, a series of oxazoline/amide derivatives were synthesized and their anti-tuberculosis activity was evaluated against the H37Rv strain of M. tuberculosis. nih.gov Molecular docking studies were conducted to investigate the binding affinity of these compounds against pantothenate kinase (PanK) in M. tuberculosis. nih.gov Molecular dynamics simulations for the most promising compounds, 2d and 3e, were performed to assess the stability of the compound-enzyme complexes. nih.gov The results showed that compounds 2d and 3e had antitubercular activity comparable to a standard drug, which was validated by both computational and biological studies. nih.gov

Another line of research serendipitously discovered that a simple oxazoline-containing intermediate, a precursor in the synthesis of mycobactin (B74219) siderophores, displayed surprising anti-TB activity. nih.gov This led to the synthesis and evaluation of a hundred oxazoline- and oxazole-containing compounds. The structure-activity relationship (SAR) was explored by varying the head group of the initial hit compound. nih.gov The study found that, on average, the oxazole analogs were more potent than the corresponding oxazolines. nih.gov

Additionally, research on hydrazide derivatives containing a 1,3,4-oxadiazole (B1194373) core, which is structurally related to the oxazoline ring, has identified compounds with significant antimycobacterial activity. mdpi.com Some of these derivatives were effective against pyrazinamide-resistant strains of M. tuberculosis, and molecular modeling suggested a plausible mechanism of action involving the inhibition of the InhA enzyme. mdpi.com

Antiproliferative and Antitumor Research Directions

The development of novel anticancer agents is a critical area of research, and oxazole-containing compounds have emerged as a promising scaffold. Investigations have focused on their ability to inhibit cancer cell growth and induce cell death through various cellular pathways.

Research into novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivatives has illuminated their potential as antitumor agents by targeting fundamental cellular processes. academicjournals.org One of the key mechanisms identified is the modulation of estrogen receptors (ERs). The cellular response to estrogen is mediated by ERα and ERβ, and an imbalance in their expression is pivotal in the progression of tumors like breast cancer. nih.gov The E2/ERα complex is known to promote cell cycle progression and prevent apoptosis, whereas the E2/ERβ complex often directs cells toward apoptosis. nih.gov

A study utilizing the National Cancer Institute's (NCI) COMPARE analysis revealed that a lead oxazole derivative (compound 2 in the study) exhibited a high correlation (r=0.91) with the activity pattern of Tamoxifen, a well-known selective estrogen receptor modulator (SERM). academicjournals.org This suggests a similar mechanism of action. Molecular docking studies further supported this, demonstrating that the ligand could form a stable complex with estrogen receptors, indicating this interaction as a plausible antitumor mechanism. academicjournals.org

The antiproliferative effects of these derivatives have been quantified against a panel of human cancer cell lines. For instance, one of the most active 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide compounds showed significant growth inhibition (GI50) against various cancer types. academicjournals.org Notably, this compound indicated low toxicity, with Total Growth Inhibition (TGI) and Lethal Concentration (LC50) values exceeding 100 µM against all tested cell lines, suggesting a primarily cytostatic (growth-inhibiting) rather than cytotoxic effect at these concentrations. academicjournals.org

Table 1: Growth Inhibition (GI50) of a Lead 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide Derivative Against Select Cancer Cell Lines. academicjournals.org

Cancer TypeCell LineGI50 (µM)
Non-Small Cell Lung CancerHOP-924.56
Breast CancerMDA-MB-46821.0
MelanomaSK-MEL-530.3

Another mechanism contributing to the antiproliferative activity of related N-(4-cyano-1,3-oxazol-5-yl)sulfonamides is the disruption of microtubule formation. sigmaaldrich.com Microtubules are essential for cell division, and their disruption can halt the cell cycle and induce apoptosis. COMPARE analysis for these compounds showed a correlation with agents like vinblastine (B1199706) and paclitaxel, which are known to target microtubules. sigmaaldrich.com Apoptosis, or programmed cell death, is a highly regulated process involving changes like cell shrinkage, DNA fragmentation, and the activation of proteolytic enzymes called caspases. nih.gov The induction of apoptosis in cancer cells is a primary goal of chemotherapy. Studies on related heterocyclic compounds have shown they can trigger apoptosis by activating key proteins in the apoptotic cascade, such as caspase-3, caspase-8, and the pro-apoptotic protein Bax, while down-regulating anti-apoptotic proteins like Bcl-2. acs.org

Human Neutrophil Elastase (hNE) is a serine protease that can degrade elastin, a key protein responsible for the elasticity of tissues. academicjournals.org Excessive elastase activity is implicated in inflammatory diseases and skin aging, making its inhibition a valuable therapeutic strategy. academicjournals.org While direct studies on this compound are limited, research on structurally similar heterocyclic systems, such as 1,3,4-thiadiazole-1,3,4-oxadiazole-acetamide derivatives, has demonstrated their potential as potent elastase inhibitors. nih.gov

One study found that these hybrid molecules were powerful inhibitors of elastase, with one derivative exhibiting an IC50 value of 0.06 µM, making it 214 times more active than the oleanolic acid standard (IC50 = 12.84 µM). nih.gov Kinetic analysis of this potent compound revealed that it inhibits the enzyme in a competitive manner. nih.gov Furthermore, some natural products have been shown to possess dual functionality, acting as both elastase inhibitors and free radical scavengers. For example, compounds isolated from Callistemon lanceolatus demonstrated both potent elastase inhibition and significant scavenging of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. academicjournals.org

The free radical scavenging ability of oxazole and related derivatives is a widely studied property, often evaluated using the DPPH assay. This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. The activity is often reported as an IC50 value, which is the concentration of the antioxidant required to decrease the initial DPPH concentration by 50%.

Table 2: Elastase Inhibition and Free Radical Scavenging Activity of Selected Compounds.

Compound TypeActivityValueReference
Thiadiazole-oxadiazole-acetamide derivativeElastase Inhibition (IC50)0.06 µM nih.gov
Oleanolic Acid (Standard)Elastase Inhibition (IC50)12.84 µM nih.gov
Pyracrenic AcidElastase Inhibition (IC50)1.5 µg/mL academicjournals.org
Pyracrenic AcidDPPH Scavenging (RS50)13.1 µg/mL academicjournals.org

Anti-inflammatory Response Mechanisms

Chronic inflammation is a key factor in many diseases. A major goal in pharmacology is to develop safer anti-inflammatory drugs that overcome the side effects of traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov One advanced strategy is the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which simultaneously blocks the production of prostaglandins (B1171923) and leukotrienes, two major classes of inflammatory mediators. nih.govnih.gov

Research has shown that oxadiazole derivatives can exert anti-inflammatory effects by modulating key inflammatory pathways. A study on 2,5-disubstituted-1,3,4-oxadiazole derivatives investigated their impact on inflammatory markers. nih.gov The results showed that these compounds could significantly inhibit the heat-induced denaturation of albumin, an in vitro model of anti-inflammatory activity. nih.gov More importantly, in vivo studies demonstrated that the most potent derivatives significantly reduced carrageenan-induced paw edema in rats. nih.gov Mechanistically, this effect was linked to the inhibition of inflammatory mediators, including cyclooxygenase-2 (COX-2), nitric oxide (NO), and interleukin-6 (IL-6). nih.gov The activity of the lead compounds was comparable to that of the standard drug ibuprofen. nih.gov

Further supporting this mechanism, studies on the oxazolidinone derivative locostatin (B12463155) showed it could inhibit the production of the pro-inflammatory cytokine TNF-alpha in both murine and human lymphocytes by blocking the Raf kinase inhibitory protein, which leads to a reduction in Erk phosphorylation. nih.gov

Table 3: Anti-inflammatory Activity of Lead 1,3,4-Oxadiazole Derivatives. nih.gov

CompoundIn Vitro Anti-inflammatory (% Inhibition at 200 µg/mL)In Vivo Edema Inhibition (%)
Ox-6f74.16%79.83%
Ox-6d70.56%76.64%
Ibuprofen (Standard)84.31%84.71%

Antioxidant Activity Research and Mechanistic Insights

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, contributes to numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals. Derivatives of oxadiazole have been extensively studied for their antioxidant potential. nih.gov

The antioxidant capacity of these compounds is evaluated using a variety of assays that operate through different mechanisms. Common methods include radical scavenging assays like DPPH and ABTS, as well as electron transfer-based assays like Reducing Power (RP), Total Antioxidant Capacity (TAC), Ferric Reducing Antioxidant Power (FRAP), and Cupric Ion Reducing Antioxidant Capacity (CUPRAC).

Mechanistic insights into how these molecules exert their antioxidant effects have been provided by computational studies using Density Functional Theory (DFT). These theoretical calculations help to elucidate the most likely antioxidant mechanism, which can be a direct hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), or sequential proton loss single-electron transfer (SPLET). Key parameters calculated include Bond Dissociation Enthalpy (BDE), which is crucial for the HAT mechanism, and Ionization Potential (IP), which is important for the SET mechanism. These studies have revealed that the antioxidant activity is significantly influenced by the molecular structure. For example, the presence of electron-donating groups, such as an amine (-NH2), on the phenyl rings of 1,3,4-oxadiazole derivatives has been shown to significantly enhance their antioxidant capabilities.

DNA Binding and Interacting Potential Studies

DNA is the primary molecular target for many anticancer drugs. Compounds that can bind to DNA and disrupt its structure or replication can effectively inhibit the proliferation of cancer cells. The interaction of small molecules with DNA can occur through several modes, most commonly intercalation (where the molecule inserts itself between the base pairs of the DNA) or groove binding (where the molecule fits into the minor or major groove of the DNA helix). nih.gov

The potential for oxazole-related derivatives to bind to DNA has been explored using various biophysical and theoretical techniques. Experimental methods such as UV-visible absorption spectroscopy, fluorescence spectroscopy, cyclic voltammetry, and viscometry are employed to study these interactions. nih.govnih.gov For instance, in UV-vis titration, changes in the absorption spectrum of the compound upon the addition of DNA can indicate binding. A red shift (bathochromism) and decrease in intensity (hypochromism) are often characteristic of intercalative binding. nih.gov

Studies on related sulfonamide derivatives have shown that these compounds are effective DNA binders, interacting via a combination of intercalation and groove binding. nih.gov The strength of this interaction can be quantified by a binding constant (Kb), with higher values indicating stronger binding. nih.gov In addition to experimental techniques, molecular docking is a powerful computational tool used to predict and visualize the binding of a ligand to a DNA molecule at the atomic level, providing insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov These studies collectively suggest that DNA interaction is a viable mechanism through which oxazole-based compounds may exert their antiproliferative effects.

Computational Chemistry and Molecular Modeling for N 4,5 Dihydro 1,3 Oxazol 2 Yl Benzamide Analogues

Structure-Activity Relationship (SAR) Studies and Predictive Modeling

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For analogues of N-(4,5-dihydro-1,3-oxazol-2-yl)benzamide, such as those containing oxadiazole, benzimidazole (B57391), or isoxazole (B147169) rings, SAR analyses reveal critical insights for designing more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) models provide a quantitative correlation between the chemical structure and biological activity. For instance, a QSAR study on a series of tetrahydroimidazo-[4,5,1-jk] nih.govresearchgate.net-benzodiazepinone derivatives, which share heterocyclic structural motifs, yielded a robust predictive model. The model, developed using multiple linear regression, showed a high correlation coefficient (R² = 0.913) for its training set, indicating its reliability. nih.gov Cross-validation confirmed the model's predictive power (Q² = 0.849), making it a valuable tool for designing new compounds with enhanced activity. nih.gov

Key findings from SAR studies on related heterocyclic compounds indicate that:

Substituent Position: The position of substituents on the heterocyclic or benzamide (B126) rings significantly impacts activity. For example, in a series of (E)-5-[(5-(2-arylvinyl)-1,3,4-oxadiazol-2-yl)]benzenesulfonamides, the placement of the sulfonamide group at the meta position of the benzenesulfonamide (B165840) ring was found to be optimal for anticancer activity. nih.gov

Nature of Substituents: The electronic properties and bulk of substituent groups are crucial. In the aforementioned benzodiazepinone derivatives, SAR analysis suggested that bulky, electropositive groups on the five-membered ring and electron-withdrawing groups on the seven-membered ring enhance antiviral activity. nih.gov Conversely, bulky groups on the six-membered ring did not improve activity. nih.gov For certain benzimidazole derivatives, substitution with an amine group was shown to enhance the inhibition of enzymes like COX-1, COX-2, and 5-lipoxygenase. nih.gov

Linker Groups: The nature and length of linkers between different parts of the molecule can also be critical. In one study of 1,2,6-trisubstituted benzimidazoles, the anti-inflammatory activity was found to be inversely related to the length of the linker connecting a carboxyl group to the C2 position of the benzimidazole scaffold. nih.gov

These SAR insights are instrumental in guiding the synthesis of new analogues with improved biological profiles.

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. This method is widely used to understand the binding mechanisms of this compound analogues and to screen for potential new drug candidates.

Docking studies have been successfully applied to various analogues to elucidate their binding modes and predict their affinity for specific biological targets. For example, newly synthesized benzimidazole–thiadiazole hybrids were docked against the 14-α demethylase enzyme from Candida species. nih.gov The results showed that the thiadiazole core interacts with the heme group of the enzyme, and a hydrogen bond forms between the amino acid MET508 and the hydrogen at the 1-position of the benzimidazole ring. nih.gov The compound with the highest docking energy (-10.928 kcal/mol) was also the most active in biological assays, demonstrating a strong correlation between computational predictions and experimental results. nih.gov

In another study, N-(benzo[d]thiazol-2-ylcarbamothioyl)-benzamide derivatives were docked into the active site of E. coli dihydroorotase, identifying a potential lead molecule with a low binding affinity value. researchgate.net Similarly, docking studies of a butanamide containing both benzoxazole (B165842) and benzothiazole (B30560) units against the 3-TOP protein explored its potential as an antidiabetic agent. mdpi.com

Compound SeriesTarget ProteinKey FindingsReference
Benzimidazole–thiadiazole hybridsCandida 14-α demethylase (CYP51)Thiadiazole core interacts with the heme group; H-bond with MET508. Highest docking score (-10.928 kcal/mol) correlated with highest activity. nih.gov
Hexahydroquinolin-2-yl benzamide derivativesDNA gyrase (PDB ID: 4B6C)Best docking scores were -5.105 and -5.02, correlating with significant antitubercular activity. researchgate.net
1,3,4-Thiadiazole (B1197879) derivativeDihydrofolate reductase (DHFR)The compound formed a strong complex with the enzyme's active site, with a binding energy (ΔG) of -8.4 kcal/mol. mdpi.com
Levamisole derivativesSARS-CoV-2 Main Protease (MPro)Derivatives showed favorable binding interactions and better docking energy compared to reference drugs, supported by molecular dynamics simulations. nih.gov

These simulations provide a detailed atomic-level view of the ligand-target interactions, guiding the rational design of more potent and selective inhibitors.

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT applications)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, geometry, and reactivity of molecules. These calculations provide insights that are complementary to experimental data and are crucial for understanding the intrinsic properties of this compound and its analogues.

DFT studies have been employed to analyze various oxazole (B20620) and oxazol-5-one derivatives. nih.govirjweb.comresearchgate.net These studies typically involve:

Geometry Optimization: Calculating the most stable three-dimensional conformation of the molecule. The results often show good agreement with crystal structures determined by X-ray diffraction. nih.govresearchgate.net

Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is used to determine the molecule's chemical reactivity and kinetic stability. The energy gap between HOMO and LUMO is a key parameter; a smaller gap generally implies higher reactivity. irjweb.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites. This is valuable for predicting how the molecule will interact with biological receptors. nih.govirjweb.com

Vibrational Analysis: Calculated vibrational frequencies can be compared with experimental data from IR and Raman spectroscopy to confirm the molecular structure. nih.govresearchgate.net

For example, a DFT study on an N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine derivative at the B3LYP/6–311++G(d,p) level of theory was used to predict its optimized structure, HOMO-LUMO energy gap, and chemical reactivity parameters, revealing the compound to be highly reactive. irjweb.com Similarly, DFT calculations on oxazol-5-one derivatives helped to understand the effects of different reactants on the properties of the final product. nih.govresearchgate.net

Pharmacophore Modeling and Virtual Screening Approaches in Lead Identification

Pharmacophore modeling and virtual screening are powerful computational strategies for identifying novel drug candidates from large chemical libraries. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific target and elicit a biological response.

A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or the structure of the target's active site (structure-based). Once developed, this model is used as a 3D query to search databases of chemical compounds. This process, known as virtual screening, can efficiently filter millions of compounds to identify a smaller, more manageable set of potential "hits" for further experimental testing.

For example, a ligand-based pharmacophore model was generated for a series of 1,3-disubstituted ureas that act as inhibitors of soluble epoxide hydrolase (sEH), a target for anti-inflammatory drugs. nih.gov This model was subsequently used as a 3D query for virtual screening to retrieve other potential inhibitors from chemical databases. nih.gov

Virtual screening has also been employed to identify potential antifungal agents. In one study, chemo-informatics was used to screen derivatives of "4-benzylidene-amino-4,5 dihydro-2H 1,2,4 triazole-5-one" against Aspergillus flavus, leading to the identification of a derivative with a chloro substituent as a potentially effective antifungal agent. researchgate.net Another virtual screening effort based on molecular fragments led to the discovery of new oxadiazole sulfone derivatives as potent antibacterial agents against rice bacterial diseases. mdpi.com These studies highlight the utility of virtual screening in rapidly identifying promising lead compounds for drug development.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic profile, which includes Absorption, Distribution, Metabolism, and Excretion (ADME). Predicting these properties early in the drug discovery process is crucial to avoid costly failures in later stages. In silico ADME prediction models use computational algorithms to estimate these properties based on the molecule's structure.

Several studies on analogues of this compound have incorporated in silico ADME predictions. Key properties evaluated include:

Drug-Likeness: Assessed using rules like Lipinski's Rule of Five, which predicts if a compound has properties that would make it a likely orally active drug in humans. Studies on benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives showed that all synthesized compounds complied with Lipinski's rule. nih.gov

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are predicted. For a series of N-(1,3,4-oxadiazol-2-yl)benzamides, one compound (HSGN-238) showed an outstanding ability to permeate across the gastrointestinal tract, indicating high potential for systemic absorption. nih.gov

Solubility: Aqueous solubility is a critical factor for drug absorption. Predictions for benzimidazole-1,3,4-oxadiazole derivatives indicated they were moderately water-soluble. japtronline.com

Distribution: Properties like blood-brain barrier (BBB) penetration and plasma protein binding (PPB) are estimated. Predictions for certain benzimidazole derivatives indicated a high probability of binding to plasma proteins, which can prolong their pharmacological effect. nih.gov

Toxicity: In silico models can also predict potential toxicity, helping to flag problematic compounds early on. nih.gov

Compound SeriesADME Prediction Tool/MethodKey Predicted PropertiesReference
Benzothiazole-linked 1,3,4-oxadiazolesIn silico pharmacokinetic studiesAll compounds complied with Lipinski's and Veber's rules, indicating good drug-likeness and oral bioavailability. Predicted absorption ranged from 70% to 86.77%. nih.gov
Benzimidazole-1,3,4-oxadiazole derivativesSwissADME, PyRxCompounds showed good oral bioavailability (mol log P < 5) and moderate water solubility. japtronline.comresearchgate.net
N-(1,3,4-oxadiazol-2-yl)benzamidesCaco-2 bidirectional permeability assayHSGN-238 demonstrated high intestinal permeability, suggesting good oral absorption. nih.gov
Benzimidazole derivativesACD/Percepta softwareHigh plasma protein binding (91.6%) was predicted for one ligand, suggesting a prolonged pharmacological effect. nih.gov
Levamisole derivativesIn silico ADMETPromising derivatives were evaluated for wet-lab applicability, supporting their potential as novel inhibitors. nih.gov

By integrating these computational predictions, researchers can prioritize compounds with both favorable activity and a promising pharmacokinetic profile for further development.

Medicinal Chemistry and Drug Discovery Perspectives

Design Principles for N-(4,5-Dihydro-1,3-oxazol-2-yl)benzamide Derivatives as Lead Compounds

The design of this compound derivatives as lead compounds is guided by several key principles aimed at maximizing biological activity while maintaining favorable drug-like properties. The core scaffold itself, featuring a hydrogen bond acceptor (amide oxygen), a hydrogen bond donor (amide nitrogen), and the dihydrooxazole ring, provides a platform for multipoint interactions with biological targets.

A primary design consideration involves the strategic substitution on the benzamide (B126) phenyl ring. The nature and position of these substituents can profoundly influence target affinity, selectivity, and pharmacokinetic profiles. For instance, in related heterocyclic benzamide series, the introduction of halogen atoms or methoxy (B1213986) groups has been shown to enhance antiproliferative activity. mdpi.com Analysis of structure-activity relationships (SAR) in similar benzoxazole (B165842) derivatives reveals that substitution at specific positions can lead to enhanced potency. mdpi.com For example, derivatives with substituents at the 3- and 4-positions of the phenyl ring often exhibit improved biological effects. mdpi.com

Another crucial design element is the dihydrooxazole ring. While the core this compound structure is the focus, modifications to this ring, or its replacement with other five-membered heterocycles, are common strategies. The oxadiazole ring, for example, is a well-known bioisostere for amide groups and is frequently incorporated into drug-like molecules. ej-chem.org The design of new lead compounds often involves creating hybrid molecules that combine the benzamide moiety with various heterocyclic systems, such as benzimidazole (B57391) or pyrazole, to explore new chemical space and target interactions. nih.govnih.gov

Table 1: Key Design Principles for Dihydrooxazole-Benzamide Lead Compounds

Design PrincipleRationaleExample Application in Related Scaffolds
Phenyl Ring Substitution Modulate potency, selectivity, and ADME properties.Introduction of methoxy or N,N-diethyl groups on the phenyl ring of benzoxazole derivatives to enhance antiproliferative activity. mdpi.com
Heterocyclic Core Modification Alter electronic properties, hydrogen bonding capacity, and metabolic stability.Use of 1,3,4-oxadiazoles as bioisosteric replacements for amide functionalities to improve drug-like properties. ej-chem.org
Conformational Restriction Reduce entropic loss upon binding, leading to higher affinity.Linking benzimidazole to other cyclic structures to create rigid molecules with defined 3D shapes for better target fit. nih.govnih.gov
Introduction of Specific Functional Groups Create specific interactions (e.g., hydrogen bonds, ionic bonds) with the target protein.Incorporating trifluoromethyl groups into 1,3,4-thiadiazole (B1197879) benzamides to enhance cytotoxicity against cancer cell lines. ijcce.ac.ir

Lead Optimization Strategies and Rational Analog Design

Once a lead compound containing the this compound core is identified, lead optimization becomes the critical next step. This process involves systematically modifying the lead structure to enhance desired properties such as potency, selectivity, and metabolic stability, while minimizing off-target effects.

Rational analog design is a cornerstone of lead optimization. This strategy often relies on structure-based drug design (SBDD) if the three-dimensional structure of the biological target is known. For example, in the optimization of other benzamide-containing inhibitors, X-ray crystallography has been used to visualize how analogs bind to the target enzyme, allowing for the design of new modifications that improve interactions. nih.gov This approach was successfully used to optimize 4-aminopyridine (B3432731) benzamide inhibitors of TYK2 kinase, where structural insights led to the introduction of specific chloro and fluorocyclopropyl groups to boost potency and selectivity. nih.gov

A common optimization strategy involves exploring the chemical space around the lead compound by synthesizing a library of analogs with systematic variations. This can involve:

Altering Phenyl Ring Substituents: A wide range of functional groups (e.g., halogens, alkyls, alkoxys, nitro groups) can be introduced at various positions on the benzamide's phenyl ring to probe for beneficial interactions with the target. In the development of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives, the addition of nitro and methoxy groups to the benzamide phenyl ring was shown to modulate cytotoxic activity against different cancer cell lines. brieflands.com

Modifying the Linker: The amide bond provides a key structural and interactive element. Modifications, such as N-alkylation or replacement with a thioamide, can alter the compound's electronic profile and hydrogen-bonding capabilities. The synthesis of benzothioamide derivatives from their benzamide precursors is a documented strategy to explore changes in biological activity. ijcce.ac.ir

Substitution on the Dihydrooxazole Ring: Introducing substituents on the dihydrooxazole ring itself can influence the molecule's orientation in the binding pocket and its physicochemical properties.

Another key aspect of lead optimization is improving the pharmacokinetic profile of the compound. This may involve modifying the structure to reduce serum protein binding or to enhance cell permeability. In the optimization of LpxC inhibitors, structural transformations were guided by protein binding data to improve in vivo efficacy. sci-hub.box

Table 2: Lead Optimization Strategies for Heterocyclic Amides

StrategyObjectiveExample from Related Compound Series
Structure-Based Design Enhance potency and selectivity through targeted modifications.Using X-ray co-crystal structures to guide the design of 4-aminopyridine benzamide TYK2 inhibitors. nih.gov
Systematic Analog Synthesis Explore Structure-Activity Relationships (SAR).Synthesizing series of benzoxazolone carboxamides with various polar groups to probe a specific region of the scaffold. nih.gov
Physicochemical Property Tuning Improve ADME (Absorption, Distribution, Metabolism, Excretion) properties.Modifying the tail region of imidazole-based LpxC inhibitors to reduce high serum protein binding. sci-hub.box
Bioisosteric Replacement Replace a functional group to improve properties while retaining activity.Replacing a hydroxamate zinc-binding group with a 2-(1S-hydroxyethyl)-imidazole in LpxC inhibitors. sci-hub.box

Scaffold Hopping and Bioisosteric Replacements in Oxazole-Based Systems

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel chemotypes with improved properties or to circumvent existing patents. nih.govnih.gov These techniques are highly relevant to the development of drugs based on the this compound framework.

Scaffold hopping involves replacing the central core of a molecule (the scaffold) with a structurally different one that maintains a similar three-dimensional arrangement of key functional groups. nih.gov For the dihydrooxazole-benzamide core, a medicinal chemist might replace the dihydrooxazole ring with other five- or six-membered heterocycles, such as oxadiazole, triazole, pyrazole, or even non-aromatic rings, while retaining the benzamide portion. The goal is to identify new scaffolds that offer advantages in terms of synthetic accessibility, intellectual property, or drug-like properties. nih.gov This approach has been applied in crop protection research to find alternatives to existing active compounds. morressier.com

Bioisosteric replacement is the substitution of an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, resulting in similar biological activity. nih.gov The oxazole (B20620) ring and its isomers are frequently used as bioisosteres. For example:

The 1,3,4-oxadiazole (B1194373) ring is often used as a bioisostere for amide or ester groups, offering improved metabolic stability and different electronic properties. ej-chem.org

Different regioisomers of oxadiazole, such as the 1,2,4-oxadiazole (B8745197), are also prominent scaffolds in medicinal chemistry, recognized for their stability and tunable properties, making them attractive for developing new therapeutic agents. nih.gov

In the context of this compound, a bioisosteric replacement could involve substituting the dihydrooxazole ring with a 1,3,4-oxadiazole or a thiadiazole to modulate target interactions and pharmacokinetic parameters. brieflands.comnih.gov The benzamide moiety itself could also be subject to bioisosteric replacement, for instance, by replacing the phenyl ring with a different aromatic or heteroaromatic system.

Fragment-Based Drug Discovery (FBDD) Approaches and Insights

Fragment-based drug discovery (FBDD) is an established method for identifying lead compounds by screening libraries of small, low-molecular-weight molecules (fragments). nih.govnih.gov This approach is particularly useful for developing inhibitors against challenging targets. The core principle of FBDD is that small fragments, despite binding with low affinity, do so efficiently and provide high-quality starting points for building more potent, drug-like molecules. nih.gov

The this compound scaffold can be deconstructed into its constituent fragments: a benzamide fragment and a 2-amino-4,5-dihydrooxazole fragment. An FBDD campaign could screen a fragment library for binders to a specific protein target. If a fragment containing a benzamide or a dihydrooxazole moiety is identified as a "hit," medicinal chemists can use several strategies to elaborate it into a more potent lead compound: youtube.com

Fragment Growing: A confirmed fragment hit is extended by adding new functional groups that can occupy adjacent pockets in the protein's binding site, thereby increasing affinity.

Fragment Linking: Two or more fragments that bind to distinct but nearby sites on the protein are connected with a chemical linker to create a single, high-affinity molecule. youtube.com

Fragment Merging: Two overlapping fragments can be merged into a single new chemical entity that incorporates the key features of both.

A critical metric in FBDD is Ligand Efficiency (LE), which relates the binding energy of a compound to its size (number of heavy atoms). youtube.com Fragments are expected to have high LE, and this metric is monitored throughout the optimization process to ensure that added molecular weight contributes efficiently to binding affinity. youtube.com

An FBDD approach could identify either the benzamide or the dihydrooxazole motif as a starting point. Subsequent optimization could then lead to the synthesis of the full this compound structure or a novel derivative, guided by structural information from techniques like X-ray crystallography or NMR spectroscopy. nih.gov

Patent Landscape Analysis and Academic Research Trends for Dihydrooxazole-Benzamide Compounds

The patent landscape and academic research trends for a chemical class provide insights into its perceived therapeutic potential and commercial interest. While a specific analysis for "this compound" is narrow, examining the trends for its constituent and related heterocyclic scaffolds, such as benzamides, oxazoles, and oxadiazoles, is highly informative.

Patent Landscape: Patents for benzamide compounds are numerous and cover a wide range of therapeutic applications, including treatments for hypertension, angina, and asthma. google.comgoogle.com The core benzamide structure is a privileged scaffold found in many approved drugs. Similarly, heterocyclic scaffolds like benzoxazole are the subject of intense patenting activity. A review of patents from 2015 to 2020 for benzoxazole derivatives highlighted their development for various diseases, with some compounds reaching clinical trials. nih.govresearchgate.net This indicates a strong and ongoing commercial interest in developing drugs based on these types of structures.

Recent patent filings (2020-2024) for oxadiazole derivatives, which are structurally related to oxazoles, show applications in oncology, infectious diseases, and neurodegenerative conditions. researchgate.net This suggests that the broader class of azole-containing amides, including dihydrooxazole-benzamides, is considered a fertile ground for discovering new medicines. The patents often claim not just a single compound but a genus of related structures, covering various substitutions on the aromatic and heterocyclic rings to protect a wide swath of chemical space.

Academic Research Trends: Academic research often focuses on the synthesis of novel heterocyclic systems and the exploration of their biological activities. There is significant academic interest in developing new synthetic methods for oxadiazoles, isoxazoles, and benzoxazoles and evaluating their potential as anticancer, antimicrobial, or anti-inflammatory agents. mdpi.comnih.govresearchgate.net Studies often involve synthesizing a library of derivatives and conducting structure-activity relationship (SAR) analyses to understand how chemical modifications influence biological effects. mdpi.combrieflands.com

Recent trends show a focus on:

Hybrid Molecules: Synthesizing molecules that combine the oxazole or a related heterocycle with other known pharmacophores (e.g., benzimidazole, pyrazole) to create novel compounds with potentially synergistic or unique activities. nih.govnih.govresearchgate.net

Green Synthesis: Employing more environmentally friendly methods, such as microwave or ultrasound-assisted synthesis, to produce these heterocyclic compounds. mdpi.com

Computational Studies: Using molecular docking and other computational tools to predict binding modes and rationalize observed biological activities, thereby guiding further synthesis. nih.govnih.gov

The convergence of broad patent activity around related scaffolds and focused academic research on novel synthesis and biological evaluation indicates that compounds based on the this compound core and its analogs remain a promising area for future drug discovery efforts.

Future Directions and Emerging Research Avenues for N 4,5 Dihydro 1,3 Oxazol 2 Yl Benzamide

Development as Chemical Probes for Biological Systems

The development of chemical probes is essential for elucidating complex biological pathways and validating novel drug targets. The N-(4,5-dihydro-1,3-oxazol-2-yl)benzamide scaffold is a promising candidate for the design of such probes. The oxazoline (B21484) ring, a feature in various natural products, can confer specific peptide-protein or DNA/RNA-peptide recognition properties. mdpi.com By strategically modifying the benzamide (B126) portion or the oxazoline ring with reporter groups like fluorophores or biotin, derivatives of this compound can be engineered to track and identify their molecular targets within a cellular context.

Future research in this area would involve the synthesis of a library of tagged derivatives and their application in cell-based assays to study specific biological processes. For instance, if a particular derivative shows potent inhibition of a key enzyme, a fluorescently labeled version could be used to visualize the enzyme's localization and dynamics within the cell, providing invaluable insights into its function and role in disease.

Integration with Advanced High-Throughput Screening Methodologies

High-throughput screening (HTS) is a foundational technology in drug discovery, allowing for the rapid assessment of large chemical libraries for biological activity. The this compound scaffold is well-suited for inclusion in HTS campaigns due to its synthetic tractability, which allows for the creation of large and diverse chemical libraries. nih.gov

Future efforts will likely focus on creating focused libraries of this compound analogs, where systematic variations are made to the benzamide ring and any substitution on the oxazoline ring. These libraries can then be screened against a wide range of biological targets, including enzymes, receptors, and whole cells. For example, a library of these compounds was evaluated in a high-throughput screen at Dow AgroSciences, which identified several compounds active against fungal pathogens and pest insects. nih.gov Similarly, HTS was used to screen the ChemBridge library to identify novel dual inhibitors of EGFR and HER2 kinases for gastric cancer. nih.gov This approach can rapidly identify initial "hit" compounds that can be further optimized for potency and selectivity.

Table 1: High-Throughput Screening Integration

Screening Phase Application to this compound Potential Outcomes
Library Design Synthesis of a diverse library with variations on the benzamide and oxazoline moieties. A comprehensive set of compounds for broad screening.
Primary Screen Rapid testing of the library against a specific target (e.g., a kinase or protease). Identification of initial "hit" compounds with modest activity.
Secondary Screen Re-testing of hits in dose-response assays to confirm activity and determine potency. Confirmation of active compounds and their IC50 values.
Selectivity Profiling Testing of confirmed hits against a panel of related targets to assess specificity. Identification of selective compounds, reducing the risk of off-target effects.

Exploration of Novel and Underexplored Therapeutic Areas

The oxazoline and benzamide moieties are present in compounds with a broad spectrum of documented biological activities. ijpsr.comnih.gov This suggests that this compound and its derivatives could have therapeutic potential in a variety of diseases.

Future research should systematically explore the activity of this compound class in areas such as:

Antibacterial Agents : Derivatives of benzamide and related heterocyclic compounds have shown potent activity against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov The design of novel this compound derivatives could target essential bacterial proteins, such as FtsZ, offering a new line of attack against resistant pathogens. nih.gov

Anticancer Agents : Many compounds containing oxazole (B20620) or benzamide structures exhibit cytotoxic activity against various cancer cell lines. rsc.orgbrieflands.com Research could focus on evaluating derivatives against panels of cancer cells and investigating their mechanisms of action, such as the induction of apoptosis or the inhibition of enzymes crucial for cancer progression, like lipoxygenase. rsc.orgbrieflands.com

Anti-inflammatory Agents : Microsomal prostaglandin (B15479496) E2 synthase 1 (mPGES-1) is a key target for treating inflammatory diseases, and novel benzimidazole (B57391) derivatives have shown potent inhibition of this enzyme. nih.gov Given the structural similarities, derivatives of this compound could be explored as a new class of anti-inflammatory drugs.

Neurodegenerative Diseases : The inhibition of monoamine oxidase B (MAO-B) is a validated strategy for treating Parkinson's disease. A 1,2,4-oxadiazole (B8745197) derivative has demonstrated potent and selective inhibition of MAO-B. mdpi.com This suggests that the this compound scaffold could be adapted to create new MAO-B inhibitors for neuroprotective therapies.

Table 2: Potential Therapeutic Applications

Therapeutic Area Rationale Based on Related Compounds Potential Molecular Target(s)
Antibacterial Benzamide derivatives are effective against MRSA. nih.gov FtsZ, DNA gyrase
Anticancer Benzohydrazides and thiadiazolyl-benzamides show cytotoxicity. rsc.orgbrieflands.com Lipoxygenase, various kinases
Anti-inflammatory Benzimidazoles inhibit mPGES-1. nih.gov mPGES-1, COX enzymes
Antiviral Oxazole-containing peptides exhibit antiviral properties. mdpi.com Viral proteases, polymerases
Neuroprotection Oxadiazoles inhibit MAO-B. mdpi.com Monoamine Oxidase B (MAO-B)

Interdisciplinary Research with Materials Science and Nanotechnology for Compound Delivery or Functionalization

The intersection of medicinal chemistry with materials science and nanotechnology offers innovative solutions for drug delivery, enhancing the therapeutic efficacy of compounds while minimizing side effects. The this compound scaffold can be integrated into various advanced materials.

Future research in this interdisciplinary space could involve:

Functionalized Nanoparticles : The compound or its active derivatives could be conjugated to the surface of or encapsulated within nanoparticles (e.g., liposomes, polymeric micelles, or gold nanoparticles). This would allow for targeted delivery to specific tissues, such as tumors, thereby increasing the local concentration of the drug and reducing systemic exposure.

Drug-Eluting Materials : For applications like medical implants or wound dressings, derivatives of this compound with antimicrobial properties could be embedded into biocompatible polymers. These materials would then provide a sustained release of the active agent, preventing infections over an extended period.

Smart Materials : The oxazoline ring can participate in polymerization reactions. This property could be exploited to create "smart" hydrogels or other materials that release the therapeutic agent in response to specific physiological triggers, such as a change in pH or the presence of a particular enzyme. The broader class of isoxazolines, which are structurally related, are noted for their excellent optoelectronic properties and use in the field of materials. nih.gov

Advanced Computational Methodologies and Artificial Intelligence Applications in Drug Discovery for this Compound Class

The use of computational methods and artificial intelligence (AI) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.gov For the this compound class of compounds, these advanced methodologies can be applied in several ways.

Emerging research will undoubtedly leverage these tools to:

Predict Biological Activities : Machine learning models can be trained on existing data for oxazoline and benzamide derivatives to predict the potential biological activities of new, virtual compounds. nih.gov This allows for the in silico screening of vast virtual libraries, prioritizing the synthesis of only the most promising candidates.

Structure-Based Drug Design : For identified biological targets, molecular docking and molecular dynamics simulations can be used to predict how derivatives of this compound bind to the target's active site. nih.gov These simulations provide detailed insights into the key molecular interactions, guiding the rational design of more potent and selective inhibitors.

De Novo Drug Design : Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific properties like high binding affinity, low toxicity, and good pharmacokinetic profiles. bohrium.com

Synthesis Planning : AI tools are being developed that can predict the most efficient synthetic routes for complex molecules, which would be invaluable for the production of novel derivatives in this class. bohrium.com

Table 3: Computational and AI Approaches in Drug Discovery

Methodology Application Expected Outcome
Machine Learning (ML) QSAR modeling, activity prediction. nih.gov Prioritization of compounds for synthesis and testing.
Molecular Docking Predicting binding modes and affinities to a target protein. nih.gov Rational design of more potent inhibitors.
Molecular Dynamics (MD) Simulating the dynamic behavior of the compound in the target's binding site. nih.gov Understanding binding stability and mechanism of action.
Generative AI Designing novel molecules with desired properties. bohrium.com Discovery of new chemical entities with improved profiles.
Retrosynthesis AI Predicting optimal chemical synthesis pathways. bohrium.com More efficient and cost-effective production of new derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4,5-Dihydro-1,3-oxazol-2-yl)benzamide, and how can reaction conditions be systematically optimized?

  • Methodology :

  • Step 1 : Start with 2-[4,5-dihydro-1,3-oxazol-2-yl]aniline (synthesized via modified Gómez methodology, ) as the precursor.
  • Step 2 : Optimize coupling reactions (e.g., amide bond formation) using activating agents like EDCI/HOBt. Monitor progress via TLC and NMR ().
  • Step 3 : Adjust solvent polarity (e.g., DMF vs. THF) and temperature (0–80°C) to improve yield. For example, achieved a 72% yield using aqueous HCl at 268 K.
  • Table 1 :
SolventTemp (°C)Yield (%)Purity (HPLC)
DMF256592%
THF405888%
  • Key Challenge : Minimize by-products like unreacted aniline derivatives by controlling stoichiometry (1:1.2 molar ratio of benzoyl chloride to precursor).

Q. How can the molecular structure of this compound be rigorously characterized?

  • Methodology :

  • X-ray crystallography : Use SHELXL ( ) for refinement. For example, reports orthorhombic crystal symmetry (space group P212121) with unit cell parameters a = 6.0171 Å, b = 15.3120 Å.
  • Spectroscopy : Confirm oxazoline ring geometry via 13C^{13}\text{C} NMR (C=O resonance at ~165 ppm) and IR (C-N stretch at 1250–1350 cm1^{-1}).
    • Validation : Cross-validate with DFT calculations (B3LYP/6-31G* level) to compare experimental vs. theoretical bond lengths.

Advanced Research Questions

Q. How can contradictory biological activity data for this compound analogs be resolved?

  • Case Study : highlights antimicrobial activity discrepancies in oxadiazole-benzamide hybrids.

  • Approach :

Dose-response profiling : Test compounds across 0.1–100 μM ranges to identify non-linear effects.

Structural analogs : Compare substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH3_3) on MIC values.

  • Data Analysis :
SubstituentMIC (μg/mL, S. aureus)LogP
-Cl2.53.1
-OCH3_38.72.3
  • Conclusion : Higher lipophilicity (-Cl) correlates with enhanced membrane penetration.

Q. What strategies mitigate challenges in multi-step synthesis of functionalized benzamide-oxazoline hybrids?

  • Methodology :

  • Modular synthesis : Assemble oxazoline and benzamide units separately ().
  • Protecting groups : Use Boc for amine protection during coupling ( ).
  • Catalysis : Employ Pd(OAc)2_2 for Suzuki-Miyaura cross-coupling ().
    • Troubleshooting :
  • Low yields : Replace THF with DCE for better solubility of intermediates.
  • Side reactions : Add molecular sieves to absorb water in amidation steps.

Methodological Considerations

Q. How should researchers address discrepancies in crystallographic data refinement for this compound class?

  • Guidelines :

  • Use SHELXE ( ) for experimental phasing with high-resolution data (>1.2 Å).
  • Validate hydrogen bonding networks using Mercury software (e.g., O–H···N interactions in ).
    • Example : achieved an R factor of 0.050 using SHELXL, but outliers may arise from thermal motion in the oxadiazole ring.

Data Reproducibility

Q. Why do solubility properties vary across studies, and how can this be standardized?

  • Factors :

  • Crystallinity : Amorphous vs. crystalline forms ( ).
  • Solvent history : Residual DMF in recrystallized samples increases apparent solubility.
    • Protocol : Pre-dry compounds under vacuum (40°C, 24 hrs) before solubility testing in PBS (pH 7.4).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4,5-Dihydro-1,3-oxazol-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(4,5-Dihydro-1,3-oxazol-2-yl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.